

Technical Support Center: Overcoming Ceftolozane/Tazobactam Resistance in *P. aeruginosa*

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Compound of Interest

Compound Name: *Ceftolozane sulfate*

Cat. No.: *B1250060*

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of ceftolozane/tazobactam (C/T) resistance in *Pseudomonas aeruginosa*.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Identifying Resistance Mechanisms

Question 1: My *P. aeruginosa* isolate shows a high C/T MIC ($>4/4$ $\mu\text{g/mL}$). What is the most common mechanism of resistance I should investigate first?

Answer: The most frequently reported cause of ceftolozane/tazobactam resistance in *P. aeruginosa* is the modification of the chromosomal AmpC β -lactamase.^{[1][2]} This can involve two primary changes that often occur in concert:

- **AmpC Overexpression (Hyperproduction):** Mutations in regulatory genes (like *ampR*, *ampD*, *dacB*) lead to derepression and increased production of the AmpC enzyme.^{[3][4][5]}
- **Structural Modifications of AmpC:** Amino acid substitutions or deletions within the AmpC protein can increase its hydrolytic efficiency against ceftolozane.^{[1][3][6]}

Therefore, your initial investigation should focus on characterizing the ampC gene and its expression levels.

Question 2: How can I determine if my C/T-resistant isolate is overexpressing AmpC?

Answer: You can use a combination of phenotypic and genotypic methods.

- **Phenotypic Confirmation:** A cloxacillin inhibition test can indicate AmpC overproduction.^[6] This is typically done by determining the Minimum Inhibitory Concentration (MIC) of a β -lactam like ceftazidime or imipenem with and without a fixed concentration of cloxacillin (an AmpC inhibitor). A significant reduction (e.g., a ≥ 2 -fold dilution) in the MIC in the presence of cloxacillin suggests AmpC hyperproduction.^[7]
- **Gene Expression Analysis (qRT-PCR):** Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring ampC transcript levels.^{[8][9]} By comparing the ampC expression in your resistant isolate to a susceptible, wild-type control strain (e.g., PAO1), you can quantify the degree of overexpression.

Question 3: My isolate overexpresses AmpC, but the C/T MIC is only moderately elevated (e.g., 8/4 to 16/4 $\mu\text{g/mL}$). What else could be contributing to resistance?

Answer: While ceftolozane is more stable against AmpC than other cephalosporins, high levels of the enzyme can overcome this stability.^{[3][10]} However, moderate resistance often involves a combination of mechanisms. In addition to AmpC hyperproduction, you should investigate:

- **Structural mutations in AmpC:** Sequence the ampC gene. Specific mutations (e.g., E247K, G183D, T96I) are known to enhance ceftolozane hydrolysis.^{[1][6][11][12]}
- **Efflux Pump Upregulation:** While ceftolozane is generally a poor substrate for efflux pumps like MexAB-OprM, mutations in other systems, such as MexCD-OprJ, can contribute to resistance.^[13]
- **Acquired β -lactamases:** The presence of extended-spectrum β -lactamases (ESBLs) or carbapenemases can also lead to C/T resistance.^[10]

Question 4: My C/T susceptibility tests (e.g., disk diffusion, Etest) are giving results that are inconsistent with my broth microdilution (BMD) results. What could be the issue?

Answer: Accurate susceptibility testing for C/T can be challenging, especially for isolates with MICs near the clinical breakpoint.[14] Studies have shown that manual methods like disk diffusion and gradient strips can have lower categorical agreement compared to the reference BMD method, particularly for pan- β -lactam-resistant isolates.[14][15]

Troubleshooting Steps:

- Confirm with Broth Microdilution (BMD): BMD is the recommended reference method for C/T susceptibility testing.[14]
- Use Current Breakpoints: Ensure you are using the latest clinical breakpoints from CLSI or EUCAST, as these are periodically updated.[14][16][17] The CLSI breakpoint for C/T susceptibility in *P. aeruginosa* is $\leq 4/4$ $\mu\text{g/mL}$. [16]
- Quality Control: Always run a quality control strain, such as *P. aeruginosa* ATCC 27853, with each batch of tests to ensure the accuracy of your materials and methods.[14]

Category 2: Experimental Protocols & Workflows

Question 5: Can you provide a detailed protocol for quantifying ampC gene expression using qRT-PCR?

Answer: Yes, here is a standard protocol for determining the relative expression of the ampC gene in your test isolate compared to a susceptible reference strain (e.g., PAO1).

Experimental Protocol: ampC Expression by qRT-PCR

- Bacterial Culture:
 - Grow your test isolate and the reference strain (e.g., PAO1) overnight in a suitable broth (e.g., Luria-Bertani) at 37°C with shaking.
 - Subculture the strains into fresh broth and grow to mid-logarithmic phase ($\text{OD}_{600} \approx 0.5\text{--}0.6$). This phase represents active bacterial growth and gene expression.
- RNA Extraction:
 - Harvest approximately 1×10^9 bacterial cells by centrifugation.

- Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAlater Bacteria Reagent) to prevent transcript degradation.
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
- cDNA Synthesis:
 - Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for purity by assessing the A260/A280 ratio (should be ~2.0).
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix using a SYBR Green-based master mix.
 - Use validated primers for the ampC gene and a housekeeping gene (e.g., rpoD, clpX) for normalization.[\[18\]](#)
 - Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for ampC and the housekeeping gene for both your test isolate and the reference strain.
 - Calculate the relative expression of ampC using the $\Delta\Delta C_t$ method. The result will show the fold-change in ampC expression in your resistant isolate relative to the susceptible control.

Question 6: What is a reliable method for assessing efflux pump activity phenotypically?

Answer: A common and effective method is the ethidium bromide (EtBr) agar cartwheel method.^{[19][20]} This assay qualitatively assesses the ability of an isolate to efflux EtBr, a known substrate of many RND-type efflux pumps in *P. aeruginosa*.

Experimental Protocol: Ethidium Bromide Cartwheel Assay

- **Prepare Plates:** Prepare Mueller-Hinton agar plates containing increasing concentrations of EtBr (e.g., 0 mg/L, 0.5 mg/L, 1.0 mg/L, 1.5 mg/L, 2.0 mg/L).^[19]
- **Inoculate:** Prepare a bacterial suspension of your test isolate and a control strain (e.g., a known efflux-hyperproducer or a susceptible strain) adjusted to a 0.5 McFarland turbidity standard.
- **Streak:** Using a sterile swab, streak the bacterial suspensions from the center of the plate to the edge in a radial "cartwheel" pattern.
- **Incubate:** Incubate the plates at 37°C for 16-24 hours.
- **Visualize:** View the plates under UV transillumination.
- **Interpret:** Isolates with active efflux pumps will be able to grow at higher concentrations of EtBr and will show less fluorescence (as the EtBr is pumped out). A strain with high efflux activity will grow on plates with higher EtBr concentrations compared to a susceptible control.^[19]

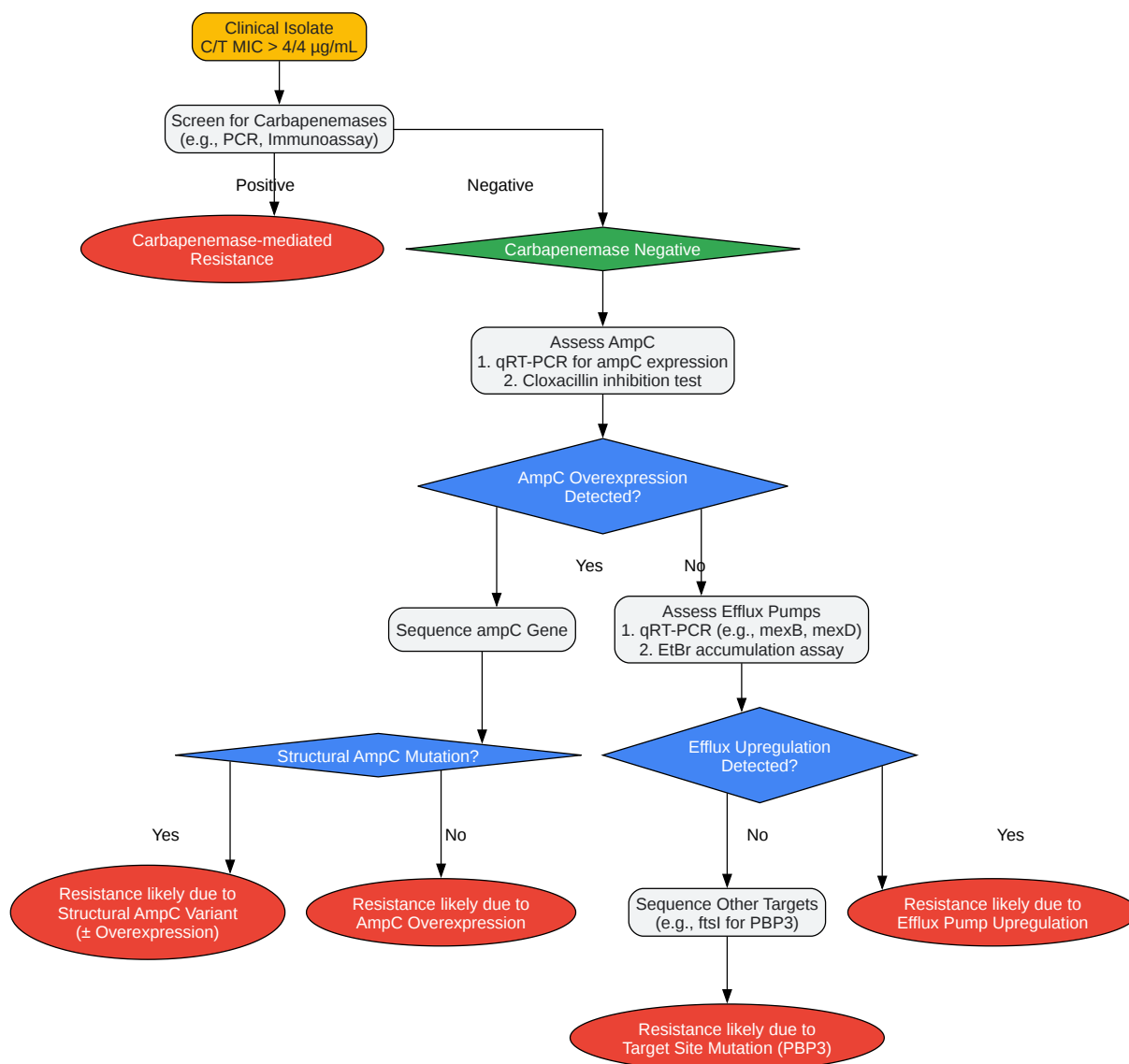
Data Presentation

Table 1: Impact of Resistance Mechanisms on Ceftolozane/Tazobactam MICs

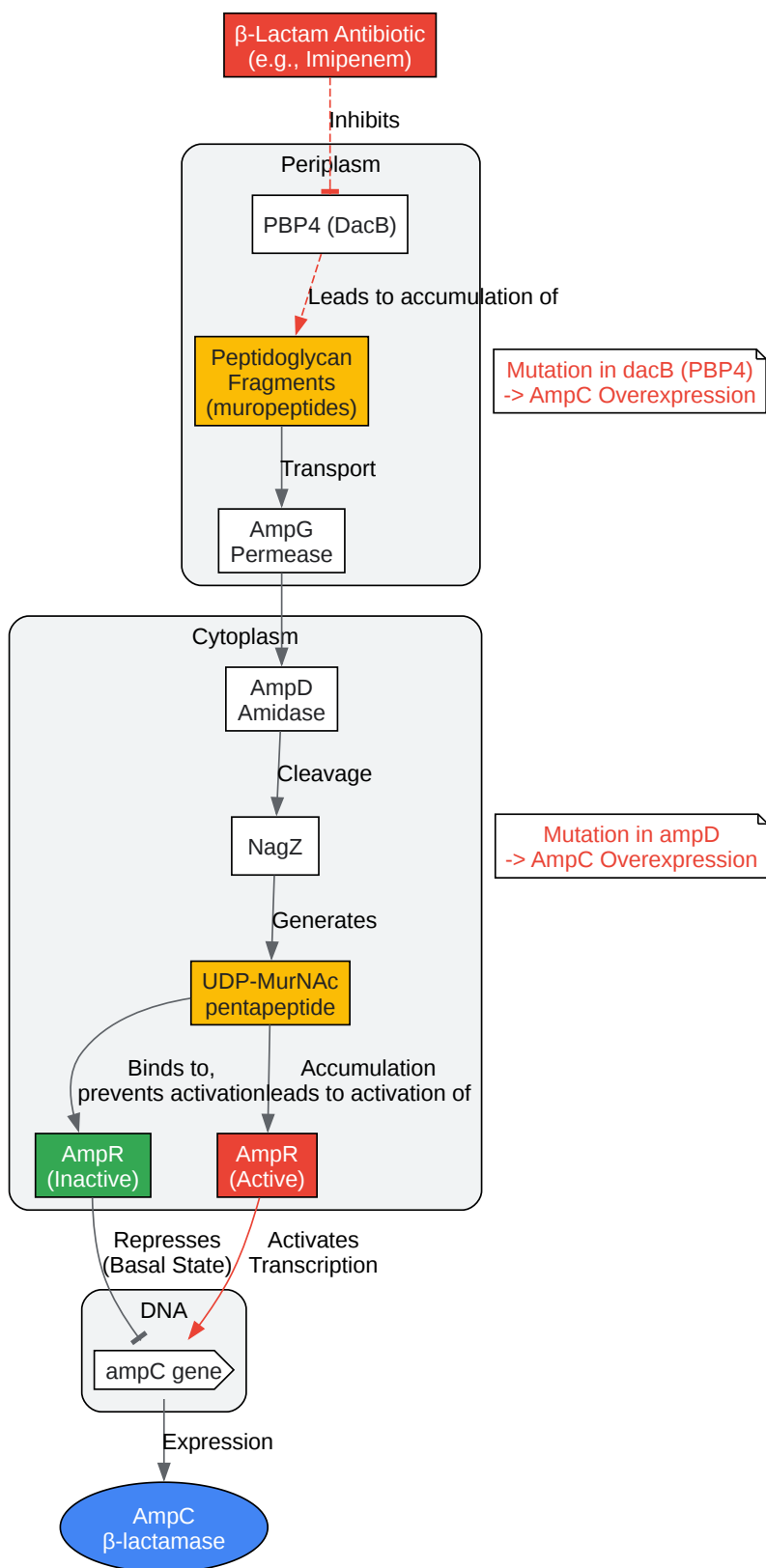
This table summarizes typical MIC changes associated with different resistance mechanisms. Actual values can vary between strains.

Mechanism	Example Mutation(s)	Typical C/T MIC (µg/mL)	Typical Comparator MIC Changes	Reference(s)
Baseline (Susceptible)	Wild-Type PAO1	0.5/4	-	[3]
AmpC Overexpression	ampR (G154R), dacB mutations	4/4 - 8/4	Increased resistance to ceftazidime, piperacillin-tazobactam	[1][3]
AmpC Structural Change	E247K, G183D, Δ(G229-E247)	32/4 - >128/4	Increased resistance to ceftazidime/avibactam; may restore susceptibility to imipenem, piperacillin/tazobactam	[1][5][6][12]
Efflux Pump Upregulation	nfxB mutation (MexCD-OprJ)	16/4 - 32/4	Increased resistance to fluoroquinolones	[13]
PBP3 Mutation	R504C in ftsI	>32/4	Cross-resistance to ceftazidime/avibactam and imipenem/relebactam	[21]
Acquired Carbapenemase	blaVIM, blaIMP, blaNDM	>256/4	High-level resistance to all β-lactams, including carbapenems	[22]

Visualizations: Pathways & Workflows



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Caption: Workflow for Investigating C/T Resistance in *P. aeruginosa*.[Click to download full resolution via product page](#)

Caption: Simplified AmpC Regulation Pathway in *P. aeruginosa*.

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